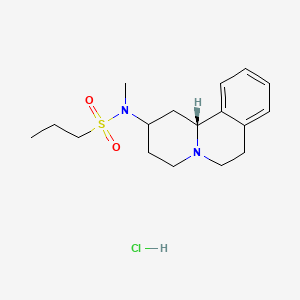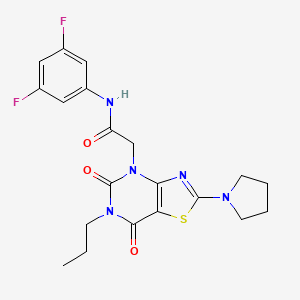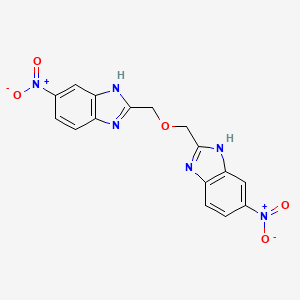
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wy 26392 is an alpha 2 adrenoceptors antagonist that increase central sympathetic tone and blood pressure in low doses.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antimicrobial Applications
- Sulfonamide derivatives, including structures like N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide, have been investigated for their potential in treating infectious diseases. For example, certain sulfonamides have shown significant in vitro antimalarial activity and desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Specifically, compounds with the sulfonamide ring have exhibited excellent antimalarial activity, as reflected in their IC50 values, which measure the effectiveness of a substance in inhibiting a specific biological or biochemical function (Fahim & Ismael, 2021). Additionally, novel functionalized N-sulfonates containing groups like pyridyl, quinolyl, and isoquinolyl have been synthesized and demonstrated a moderate degree of antimicrobial activity, highlighting the versatility of sulfonamide compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Chemical Synthesis and Characterization
- Sulfonamide compounds are crucial intermediates in organic synthesis, and their structural and chemical properties have been extensively studied. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized, revealing insights into the stability of the molecule through natural bond orbital (NBO) analysis and other computational methods (Sarojini, Krishnan, Kanakam, & Muthu, 2012). Moreover, the synthesis of cyclic sulfonamides via intramolecular Diels-Alder reactions showcases the diverse synthetic applications of these compounds in creating novel cyclic structures (Greig, Tozer, & Wright, 2001).
Material Sciences and Electronics
- In the field of material sciences, sulfonamide derivatives have been utilized for their catalytic properties. For example, cross-linked polymeric catalyzed synthesis involving sulfonamide structures has been demonstrated, showcasing the potential of these compounds in facilitating chemical reactions and synthesizing complex molecules (Sandaroos, Vadi, & Damavandi, 2013). In electronics, sulfonamide compounds have been incorporated into the structure of white organic electroluminescent devices, improving their efficiency and performance (Yang, Shi, Zhao, & Liu, 2008).
Eigenschaften
CAS-Nummer |
82059-29-8 |
|---|---|
Produktname |
N-Methyl-N-(1,3,4,6,7,11beta-hexahydro-2H-benzo(a)quinolizin-2beta-yl)propane-1-sulfonamide |
Molekularformel |
C17H27ClN2O2S |
Molekulargewicht |
358.925 |
IUPAC-Name |
N-[(11bR)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-methylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O2S.ClH/c1-3-12-22(20,21)18(2)15-9-11-19-10-8-14-6-4-5-7-16(14)17(19)13-15;/h4-7,15,17H,3,8-13H2,1-2H3;1H/t15?,17-;/m1./s1 |
InChI-Schlüssel |
PAXYOGKTTMRRMP-PKESZJFOSA-N |
SMILES |
CCCS(=O)(N(C1CCN2CCC3=CC=CC=C3[C@@]2([H])C1)C)=O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Wy 26392; Wy26392; Wy-26392 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)
![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)
![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)
![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)
![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)


![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)